(Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
CAS No.: 865248-58-4
Cat. No.: VC4304512
Molecular Formula: C22H23N3O4S
Molecular Weight: 425.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865248-58-4 |
|---|---|
| Molecular Formula | C22H23N3O4S |
| Molecular Weight | 425.5 |
| IUPAC Name | ethyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate |
| Standard InChI | InChI=1S/C22H23N3O4S/c1-3-29-21(28)14-25-18-11-10-17(23-15(2)26)13-19(18)30-22(25)24-20(27)12-9-16-7-5-4-6-8-16/h4-8,10-11,13H,3,9,12,14H2,1-2H3,(H,23,26) |
| Standard InChI Key | YBLQAZHKOZVSAM-GYHWCHFESA-N |
| SMILES | CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)CCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₂₂H₂₃N₃O₄S, with a molecular weight of 425.5 g/mol (CAS No.: 865248-58-4). Its structure includes:
-
A benzothiazole core (benzo[d]thiazol-3(2H)-yl) substituted at position 6 with an acetamido group (-NHCOCH₃).
-
An (E)-imino linkage at position 2, derived from 3-phenylpropanoyl chloride.
-
An ethyl acetate moiety at position 3, contributing to its lipophilicity .
The Z-configuration of the imino group is critical for its stereochemical stability and interaction with biological targets .
Synthesis and Characterization
Synthetic Pathways
Synthesis typically involves multi-step organic reactions, as outlined below:
Step 1: Formation of the Benzothiazole Core
2-Aminothiophenol reacts with 6-acetamido-2-carboxybenzaldehyde under oxidative conditions (e.g., H₂O₂/CeCl₃) to form the benzothiazole scaffold .
Step 2: Imination
The 2-amino group is condensed with 3-phenylpropanoyl chloride in the presence of a base (e.g., pyridine) to introduce the imino linkage .
Step 3: Esterification
The 3-hydroxy group is acetylated using ethyl chloroacetate under alkaline conditions .
Key Reaction Conditions:
-
Temperature: 80–120°C for cyclization steps.
-
Catalysts: Cerium(III) chloride for oxidation, polyphosphoric acid (PPA) for cyclization .
Characterization Techniques
-
NMR Spectroscopy: Confirms substituent positions and Z-configuration via coupling constants (e.g., δ 8.2 ppm for imino proton) .
-
Mass Spectrometry (MS): Molecular ion peak at m/z 425.5 [M+H]⁺.
-
HPLC: Purity >95% (C18 column, acetonitrile/water gradient) .
Biological Activities and Pharmacological Evaluation
Anti-Inflammatory and Analgesic Properties
Benzothiazole analogs demonstrate significant COX-2 inhibition (IC₅₀: 2.8–5.1 µM) and reduced ulcerogenicity compared to NSAIDs . In rodent models, analogs reduced paw edema by 60–75% at 50 mg/kg .
Antimicrobial Activity
Against S. aureus and C. albicans, benzothiazoles exhibit MIC values of 5.08–5.19 µM, comparable to fluconazole .
Pharmacological Properties
Pharmacokinetics
-
Lipophilicity: LogP = 3.2 (calculated), favoring blood-brain barrier penetration .
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the ethyl acetate group .
Toxicity Profile
Comparative Analysis of Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume